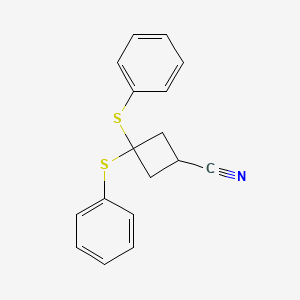![molecular formula C15H14F2S2 B14356831 1,1'-[(Difluoromethylene)disulfanediyl]bis(4-methylbenzene) CAS No. 94169-14-9](/img/structure/B14356831.png)
1,1'-[(Difluoromethylene)disulfanediyl]bis(4-methylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(Difluoromethylene)disulfanediyl]bis(4-methylbenzene) is a chemical compound characterized by the presence of difluoromethylene and disulfanediyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(Difluoromethylene)disulfanediyl]bis(4-methylbenzene) typically involves the reaction of 4-methylbenzene derivatives with difluoromethylene disulfide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[(Difluoromethylene)disulfanediyl]bis(4-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
1,1’-[(Difluoromethylene)disulfanediyl]bis(4-methylbenzene) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1’-[(Difluoromethylene)disulfanediyl]bis(4-methylbenzene) involves its interaction with molecular targets through its difluoromethylene and disulfanediyl groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-[Disulfanediylbis(methylene)]bis(4-fluorobenzene)
- 1,1’-[Disulfanediylbis(methylene)]bis(4-chlorobenzene)
Uniqueness
1,1’-[(Difluoromethylene)disulfanediyl]bis(4-methylbenzene) is unique due to the presence of difluoromethylene groups, which impart distinct chemical and physical properties compared to similar compounds
Propriétés
Numéro CAS |
94169-14-9 |
|---|---|
Formule moléculaire |
C15H14F2S2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
1-[difluoro-(4-methylphenyl)sulfanylmethyl]sulfanyl-4-methylbenzene |
InChI |
InChI=1S/C15H14F2S2/c1-11-3-7-13(8-4-11)18-15(16,17)19-14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
Clé InChI |
WJOASCNCGFLLLE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SC(F)(F)SC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


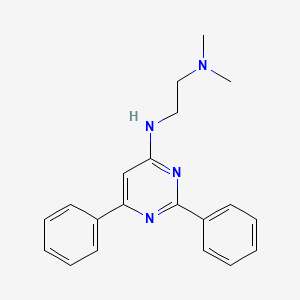

![Piperidine, 1-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14356758.png)


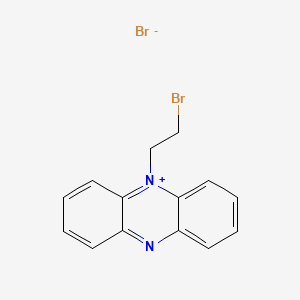
![4-Cyano-N-[3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14356789.png)
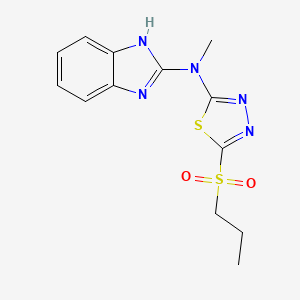

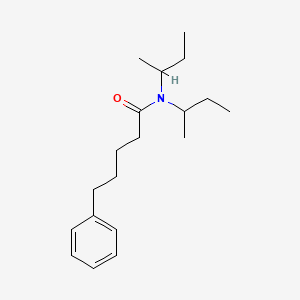
![2,9-Dimethyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14356809.png)
